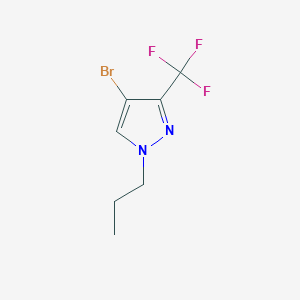
4-溴-1-丙基-3-(三氟甲基)吡唑
描述
4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is a pyrazole derivative . Pyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . This compound is a heteroaryl halide .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular formula of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is C7H8BrF3N2 . The InChI code for this compound is 1S/C7H8BrF3N2/c1-2-3-13-4-5 (8)6 (12-13)7 (9,10)11/h4H,2-3H2,1H3 .Chemical Reactions Analysis
4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is 257.05 . The compound should be stored in a refrigerated and well-ventilated place .科学研究应用
双吡唑的合成
“4-溴-1-丙基-3-(三氟甲基)吡唑” 可用作合成 1,4'-双吡唑的起始原料。 双吡唑是一类重要的化合物,在配位化学中用作配体,有着广泛的应用 .
六配位配合物的制备
该化合物也可用于与有机锡二氯化物的反应,制备固体六配位配合物 .
1,3-偶极环加成反应
在合成有机化学中,它可以与重氮化合物发生 1,3-偶极环加成反应,生成各种吡唑衍生物 .
银催化合成
安全和危害
未来方向
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
作用机制
Target of Action
Pyrazole derivatives have been reported to interact with various biological targets, such as acetylcholinesterase .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, potentially inhibiting or activating biochemical processes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
It’s worth noting that pyrazole derivatives can have diverse biological activities, depending on their specific structures and targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole . These factors can include pH, temperature, presence of other molecules, and more.
生化分析
Biochemical Properties
4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction, which are crucial processes in cellular energy metabolism . Additionally, it affects energy-dependent and independent calcium uptake, indicating its potential impact on calcium signaling pathways . These interactions highlight the compound’s ability to modulate key biochemical processes.
Cellular Effects
The effects of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to cause oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can negatively impact various cellular components, including lipids, proteins, and DNA. Furthermore, the compound’s interaction with acetylcholinesterase, an enzyme involved in neurotransmission, can lead to altered nerve pulse transmission and behavioral changes .
Molecular Mechanism
At the molecular level, 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes, such as those involved in oxidative phosphorylation, thereby disrupting cellular energy production . Additionally, the compound’s ability to modulate calcium uptake suggests its interaction with calcium channels or transporters . These molecular interactions contribute to the compound’s overall impact on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under refrigerated conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic processes . These temporal effects highlight the importance of monitoring the compound’s stability and its long-term impact on cellular systems.
Dosage Effects in Animal Models
The effects of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . For instance, high doses of the compound have been associated with increased oxidative stress, cellular damage, and behavioral changes in animal models . These dosage-dependent effects underscore the need for careful consideration of dosage levels in experimental studies.
Metabolic Pathways
4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole within cells and tissues are essential aspects of its biochemical profile. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within certain cellular compartments can affect its activity and function. These factors contribute to the compound’s overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action.
属性
IUPAC Name |
4-bromo-1-propyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2/c1-2-3-13-4-5(8)6(12-13)7(9,10)11/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTVRIMIISMVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate](/img/structure/B1377984.png)
![Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377985.png)
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B1377987.png)
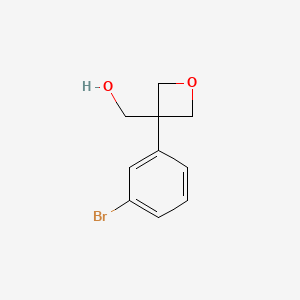
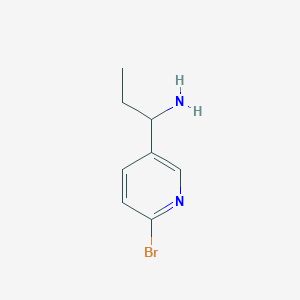
![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)
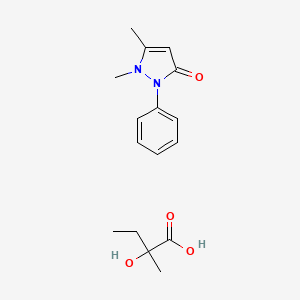
![8-Boc-2,8-diaza-spiro[4.5]decane oxalate](/img/structure/B1377997.png)
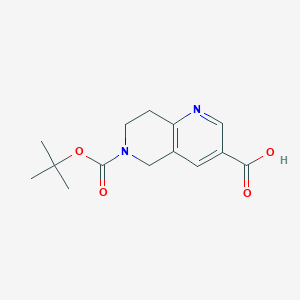
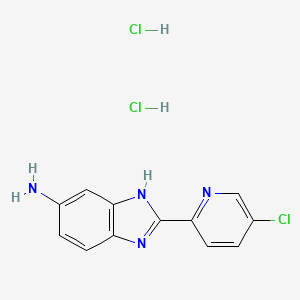
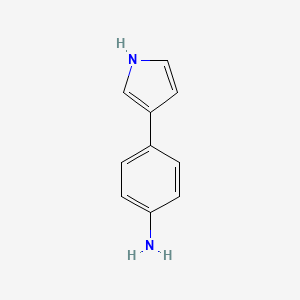
![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)

![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1378007.png)
